

2-Fluoro-N-methyl-5-nitroaniline CAS 110729-51-6 characterization

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Compound of Interest

Compound Name: 2-Fluoro-N-methyl-5-nitroaniline

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An In-Depth Technical Guide to the Characterization of **2-Fluoro-N-methyl-5-nitroaniline** (CAS 110729-51-6)

Introduction: The Significance of a Versatile Building Block

2-Fluoro-N-methyl-5-nitroaniline, identified by CAS Number 110729-51-6, is a substituted aniline that serves as a valuable intermediate in organic and pharmaceutical synthesis.^[1] Its molecular architecture, featuring a fluorine atom, a nitro group, and an N-methylated amine on an aromatic ring, provides multiple reactive sites for constructing more complex molecules.^[1] ^[2] The presence of fluorine and nitro functional groups is particularly significant, as these moieties are prevalent in a wide range of bioactive compounds, including pharmaceuticals and agrochemicals.^{[3][4]} Consequently, this compound is frequently utilized in laboratory research and development for the discovery of novel molecules with therapeutic potential.^[5]

Given its role as a critical starting material, the unambiguous characterization and purity verification of **2-Fluoro-N-methyl-5-nitroaniline** are paramount to ensure the integrity and success of subsequent synthetic steps. This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the synthesis, purification, and multi-technique characterization of this compound, grounded in established analytical principles and data from structurally related molecules.

Core Physicochemical and Computational Data

A foundational understanding of a compound's properties is essential before commencing experimental work. The key physicochemical and computationally predicted data for **2-Fluoro-N-methyl-5-nitroaniline** are summarized below.

Property	Value	Source
CAS Number	110729-51-6	[1] [6]
Molecular Formula	C ₇ H ₇ FN ₂ O ₂	[1] [2] [6]
Molecular Weight	170.14 g/mol	[2] [6] [7]
Appearance	Solid	[2]
Synonyms	N-Methyl-2-fluoro-5-nitroaniline; Benzenamine, 2-fluoro-N-methyl-5-nitro-	[2]
Purity (Typical)	≥96%	[2] [6]
Boiling Point (Predicted)	270.3 ± 30.0 °C	[1] [8]
Density (Predicted)	1.361 ± 0.06 g/cm ³	[1]
Topological Polar Surface Area (TPSA)	55.17 Å ²	[6]
logP (Predicted)	1.7756	[6]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	3	[6]
Rotatable Bonds	2	[6]

Caption: Chemical Structure of **2-Fluoro-N-methyl-5-nitroaniline**.

Plausible Synthesis and Purification Strategy

While specific synthesis literature for **2-Fluoro-N-methyl-5-nitroaniline** is sparse, a logical and efficient pathway can be devised based on established reactions for structurally similar

compounds. A plausible two-step approach involves the selective reduction of a readily available precursor followed by N-methylation.

Proposed Synthetic Pathway

The synthesis leverages the selective reduction of one nitro group on 2,4-dinitrofluorobenzene. The nitro group at the 2-position is more sterically hindered and electronically influenced by the adjacent fluorine, making the 4-position nitro group more susceptible to reduction under controlled conditions. However, literature for the non-methylated analog shows a process for selectively reducing the 2-position nitro group using iron in acid.[9] This creates 2-fluoro-5-nitroaniline, which can then be methylated.



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Caption: Proposed two-step synthesis of the target compound.

Purification Protocol: Flash Column Chromatography

Causality: The crude product will likely contain unreacted starting material, the non-methylated intermediate, and potentially over-methylated byproducts. Flash column chromatography is the method of choice for separating these components based on their differing polarities. The nitro and amine groups make the compounds moderately polar, allowing for effective separation on a silica gel stationary phase.

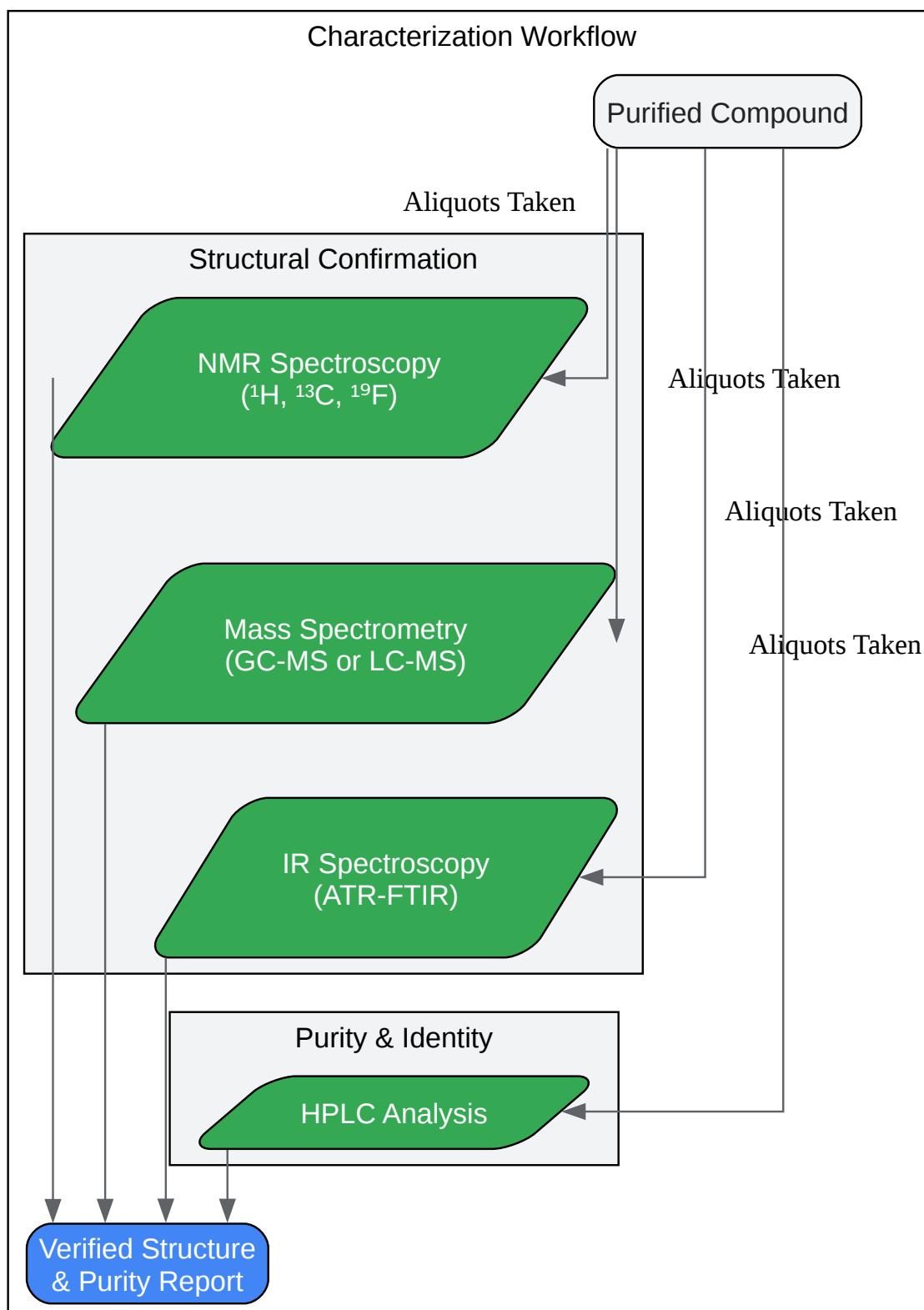
Step-by-Step Methodology:

- **Slurry Preparation:** Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate) and then evaporating the solvent under reduced pressure until a free-flowing powder is obtained.
- **Column Packing:** Prepare a glass column with silica gel (230-400 mesh) packed as a slurry in a non-polar solvent (e.g., hexane).

- Loading: Carefully load the prepared slurry of the crude product onto the top of the packed column.
- Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to first elute non-polar impurities, followed by the desired product, and finally the more polar starting materials or byproducts.
- Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
- Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **2-Fluoro-N-methyl-5-nitroaniline**.

Structural Elucidation and Purity Assessment: A Multi-Technique Approach

A single analytical technique is insufficient for complete characterization. A synergistic workflow employing spectroscopic and chromatographic methods is required for unambiguous structural confirmation and purity determination.



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Caption: Logical workflow for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule. ^1H NMR confirms the number and connectivity of hydrogen atoms, while ^{13}C and ^{19}F NMR provide complementary data on the carbon skeleton and the presence of the fluorine atom, respectively.

Expected ^1H NMR Spectrum (400 MHz, CDCl_3):

- Aromatic Region (δ 7.0-8.5 ppm): Three distinct signals are expected for the aromatic protons. Based on the spectrum of the related 2-fluoro-5-nitroaniline[10], we can predict the approximate shifts and coupling patterns. The proton ortho to the nitro group will be the most downfield. The fluorine and amine groups will also influence the shifts and introduce complex splitting (doublets of doublets, etc.) due to H-H and H-F coupling.
- N-H Signal (δ ~4.0-5.0 ppm): A broad singlet or a quartet (if coupled to the N-methyl protons) is expected for the amine proton. Its chemical shift can be concentration-dependent and may exchange with D_2O .
- N-Methyl Signal (δ ~2.8-3.2 ppm): A singlet or a doublet (if coupled to the N-H proton) integrating to 3 hydrogens is expected for the methyl group attached to the nitrogen.

Experimental Protocol (^1H NMR):

- Accurately weigh 5-10 mg of the purified sample.
- Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Process the data (Fourier transform, phase correction, baseline correction, and integration).

Mass Spectrometry (MS)

Causality: MS is essential for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition, while the fragmentation

pattern observed in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) provides corroborating structural evidence.

Expected Mass Spectrum (Electron Ionization):

- Molecular Ion (M^+): A strong peak at $m/z = 170$, corresponding to the molecular weight of $C_7H_7FN_2O_2$.[\[1\]](#)[\[2\]](#)
- Key Fragments: Expect characteristic losses from the molecular ion:
 - $m/z 153$: Loss of -OH (rearrangement)
 - $m/z 140$: Loss of -NO
 - $m/z 124$: Loss of -NO₂
 - $m/z 155$: Loss of -CH₃

Experimental Protocol (GC-MS):

- Prepare a dilute solution of the sample (~100 μ g/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
- Inject 1 μ L of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).[\[11\]](#)
- Use a temperature program (e.g., ramp from 50°C to 280°C) to elute the compound.
- Acquire the mass spectrum in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule. The presence of N-H, C-H, NO₂, and C-F bonds will give rise to characteristic absorption bands in the IR spectrum.

Expected IR Absorption Bands: Data from the closely related 2-fluoro-5-nitroaniline provides a strong basis for predicting the spectrum.[12]

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Type
N-H (secondary amine)	3300 - 3500	Stretch
Aromatic C-H	3000 - 3100	Stretch
Aliphatic C-H (methyl)	2850 - 2960	Stretch
Aromatic C=C	1450 - 1600	Stretch
N-O (nitro group)	1500 - 1570 (asymmetric)	Stretch
N-O (nitro group)	1300 - 1370 (symmetric)	Stretch
C-F	1000 - 1400	Stretch

Experimental Protocol (ATR-FTIR):

- Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.
- Record a background spectrum.
- Place a small amount of the solid sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact.
- Collect the sample spectrum over a range of 4000-600 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the industry-standard method for determining the purity of an organic compound. A reverse-phase method separates compounds based on their hydrophobicity, providing a quantitative measure of the main component relative to any impurities.

Experimental Protocol (Reverse-Phase HPLC):

- System: HPLC with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and linearly increase the concentration of Mobile Phase B over 15-20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at a wavelength where the nitro-aromatic chromophore absorbs strongly (e.g., 254 nm or 340 nm).
- Sample Preparation: Prepare a solution of the sample in the mobile phase or acetonitrile at a concentration of ~0.5 mg/mL.
- Analysis: Inject 10 μ L and integrate the resulting chromatogram. Purity is calculated as the peak area of the main component divided by the total peak area of all components.

Safety, Handling, and Storage

Disclaimer: Specific safety data for **2-Fluoro-N-methyl-5-nitroaniline** (CAS 110729-51-6) is not readily available.^[1] The following guidelines are based on data for the structurally analogous and hazardous compounds 2-fluoro-5-nitroaniline and 2-methyl-5-nitroaniline.^[12] ^[13]^[14]^[15] It is imperative to treat the target compound with the same or greater level of caution.

- Hazard Identification:
 - May be a flammable solid.^[13]^[15]
 - Causes skin and serious eye irritation.^[13]^[16]
 - May cause respiratory irritation.^[13]

- Potentially harmful or toxic if swallowed, inhaled, or in contact with skin.[[14](#)][[17](#)]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[[16](#)]
 - Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[[16](#)]
 - Respiratory Protection: Use in a well-ventilated fume hood. If dust formation is likely, use a NIOSH-approved respirator with a particulate filter.[[13](#)]
- Handling and Storage:
 - Avoid contact with skin, eyes, and clothing.[[13](#)]
 - Avoid formation of dust and aerosols.[[13](#)]
 - Keep away from heat, sparks, and open flames.[[13](#)][[16](#)]
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[[6](#)][[14](#)]
 - Store locked up.[[16](#)]
- First Aid Measures:
 - If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[[13](#)][[16](#)]
 - In Case of Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician if irritation persists.[[13](#)][[16](#)]
 - In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[[13](#)][[16](#)]
 - If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician. [[13](#)]

Conclusion

The comprehensive characterization of **2-Fluoro-N-methyl-5-nitroaniline** is a critical quality control step that underpins its successful use in research and development. By integrating a logical workflow of NMR, MS, and IR spectroscopy for structural verification, alongside HPLC for purity assessment, scientists can proceed with confidence in their synthetic endeavors. The protocols and expected outcomes detailed in this guide provide a robust framework for the analysis of this important chemical intermediate, while the safety information, extrapolated from close analogs, ensures it is handled with the necessary care.

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